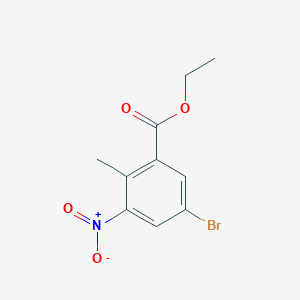

Ethyl 5-bromo-2-methyl-3-nitrobenzoate

Description

Contextualization within Halogenated Nitrobenzoate Chemistry

Halogenated nitrobenzoates are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom, a nitro group, and a benzoic acid ester. The interplay of these functional groups significantly influences the chemical reactivity of the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and makes it susceptible to nucleophilic aromatic substitution. Conversely, the halogen atom (in this case, bromine) is also deactivating but can direct incoming electrophiles to specific positions. The presence of an activating methyl group further complicates the electronic effects on the ring. This complex substitution pattern in ethyl 5-bromo-2-methyl-3-nitrobenzoate makes it a bespoke building block for the synthesis of highly functionalized molecules. The reactivity of such compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.

Historical Perspective on Related Benzene Derivatives in Synthetic Methodologies

The journey to understanding and utilizing compounds like this compound is rooted in the rich history of benzene chemistry. The story begins with the discovery of benzene by Michael Faraday in 1825. youtube.com The subsequent elucidation of its cyclic structure by August Kekulé in 1865 laid the foundation for the concept of aromaticity and the understanding of its unique chemical behavior. youtube.com

A pivotal development was the advent of electrophilic aromatic substitution reactions, which allowed for the controlled functionalization of the benzene ring. youtube.com Key reactions, such as nitration (first observed in 1834) and halogenation, became fundamental tools for organic chemists. youtube.com The Friedel-Crafts reactions, discovered in 1877 by Charles Friedel and James Mason Crafts, further expanded the synthetic toolkit by enabling the attachment of alkyl and acyl groups to the aromatic ring. youtube.com

These foundational discoveries paved the way for the synthesis of polysubstituted benzene derivatives. fiveable.me Chemists learned to harness the directing effects of existing substituents to introduce new functional groups at specific positions on the ring, a critical aspect in the synthesis of complex molecules like pharmaceuticals and agrochemicals. The development of synthetic routes to compounds such as halogenated nitrobenzoates is a direct consequence of this century-and-a-half of research into the reactivity of aromatic systems.

Significance of this compound as a Chemical Building Block

This compound serves as a highly versatile intermediate in organic synthesis. Its utility stems from the presence of multiple, orthogonally reactive functional groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. The nitro group can be reduced to an amine, which is a common precursor for the formation of amides, sulfonamides, and heterocyclic rings. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

This multifunctional nature makes this compound a valuable starting material for the synthesis of complex target molecules, particularly in the pharmaceutical and materials science industries. synhet.com The strategic placement of the substituents on the aromatic ring provides a pre-defined scaffold that can be elaborated upon in a controlled and predictable manner.

Compound Data

Below are tables detailing the properties of this compound and a representative comparison with a related compound, Methyl 3-nitrobenzoate.

| Property | Value |

|---|---|

| CAS Number | 1486006-34-1 |

| Molecular Formula | C10H10BrNO4 |

| IUPAC Name | This compound |

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons and the methyl ester group. chemicalbook.com |

| IR Spectroscopy | Characteristic peaks for the carbonyl group of the ester and the nitro group. chegg.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO4 |

|---|---|

Molecular Weight |

288.09 g/mol |

IUPAC Name |

ethyl 5-bromo-2-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C10H10BrNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3 |

InChI Key |

BDYQLLSWPUWFGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Pathways

Retrosynthetic Analysis of Ethyl 5-bromo-2-methyl-3-nitrobenzoate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the analysis involves three key disconnections corresponding to the main functional groups attached to the benzene (B151609) ring: the ethyl ester, the nitro group, and the bromo group.

Functional Group Interconversion (FGI) and C-O Disconnection (Ester): The ethyl ester can be disconnected through a C-O bond break, corresponding to an esterification reaction in the forward synthesis. This reveals 5-bromo-2-methyl-3-nitrobenzoic acid and ethanol (B145695) as precursors.

C-N Disconnection (Nitration): The nitro group is typically introduced via an electrophilic aromatic substitution. Disconnecting the C-NO2 bond points to Ethyl 5-bromo-2-methylbenzoate as the immediate precursor.

C-Br Disconnection (Bromination): Similarly, the bromo group is installed via electrophilic aromatic substitution. Disconnecting the C-Br bond suggests Ethyl 2-methyl-3-nitrobenzoate as a potential precursor.

The order of these transformations is critical for achieving the desired regiochemistry. A plausible forward synthetic route, guided by this analysis, would begin with 2-methylbenzoic acid. The sequence would likely be:

Esterification of 2-methylbenzoic acid to form ethyl 2-methylbenzoate.

Nitration of ethyl 2-methylbenzoate.

Bromination of the resulting ethyl 2-methyl-nitrobenzoate isomer to yield the final product. This order leverages the directing effects of the substituents to install the nitro and bromo groups in the correct positions.

Classical Synthetic Routes for Substituted Benzoates

The construction of substituted benzoates like the target molecule relies on a toolkit of well-established reactions that have been refined over decades.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The synthesis of the target molecule's ethyl ester moiety can be achieved through several classical methods.

Fischer-Speier Esterification : This is a direct acid-catalyzed esterification. The precursor, 5-bromo-2-methyl-3-nitrobenzoic acid, would be refluxed with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid. truman.edu The reaction is an equilibrium process, and the use of excess alcohol helps drive it towards the product. truman.edu

Acyl Chloride Formation : A more reactive approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting acyl chloride is then reacted with ethanol, often in the presence of a base like pyridine, to form the ethyl ester rapidly and irreversibly.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Simple, inexpensive reagents | Reversible reaction, may require removal of water |

| Via Acyl Chloride | Carboxylic Acid, SOCl₂ or (COCl)₂, Alcohol, Base (optional) | Two steps; often at room temperature or gentle heating | High yield, irreversible | Harsher reagents, produces corrosive HCl gas |

The introduction of nitro and bromo groups onto the benzene ring is accomplished through electrophilic aromatic substitution (EAS). mnstate.edu In this type of reaction, a powerful electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. masterorganicchemistry.com

Nitration : The active electrophile for nitration is the nitronium ion (NO₂⁺). masterorganicchemistry.com It is generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid. aiinmr.com The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the highly reactive nitronium ion. aiinmr.com

Halogenation (Bromination) : Classical bromination involves molecular bromine (Br₂) activated by a Lewis acid catalyst such as ferric bromide (FeBr₃). wordpress.com The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can be attacked by the aromatic ring. wordpress.com

The key to synthesizing this compound is controlling the position of substitution during the nitration and bromination steps. This is governed by the directing effects of the substituents already present on the ring.

Substituents influence both the rate of reaction and the position of the incoming electrophile. They are broadly classified as activating or deactivating, and as ortho, para-directing or meta-directing.

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | ortho, para |

| -Br (Bromo) | Deactivating | ortho, para |

| -COOR (Ester) | Deactivating | meta |

| -NO₂ (Nitro) | Strongly Deactivating | meta |

In the proposed synthesis starting from ethyl 2-methylbenzoate:

Nitration Step: The ring has an activating, ortho, para-directing methyl group at C2 and a deactivating, meta-directing ester group at C1.

The methyl group directs incoming electrophiles to positions C3 (ortho) and C5 (para).

The ester group directs to positions C3 and C5 (meta). The directing effects of both groups are synergistic, favoring substitution at positions 3 and 5. The nitro group is introduced at the C3 position.

Bromination Step: The precursor is now ethyl 2-methyl-3-nitrobenzoate. The directing groups are the C2-methyl (ortho, para), the C1-ester (meta), and the C3-nitro (meta). The target for bromination is the C5 position.

The C2-methyl group directs the incoming bromine to the C5 position (para).

The C1-ester group directs to the C5 position (meta).

The C3-nitro group also directs to the C5 position (meta). In this case, all three substituents cooperatively direct the incoming electrophile to the C5 position, leading to the regioselective formation of the desired product.

Modern and Optimized Synthetic Approaches

While classical methods are effective, modern chemistry seeks more efficient, milder, and environmentally benign alternatives.

The bromination of a deactivated aromatic ring, such as ethyl 2-methyl-3-nitrobenzoate, can be challenging and may require harsh conditions. Modern methods offer improvements over the classical Br₂/FeBr₃ system.

N-Bromosuccinimide (NBS) in Strong Acid : Highly deactivated aromatic compounds can be effectively monobrominated using N-bromosuccinimide (NBS) in a strong acid medium like concentrated sulfuric acid. researchgate.netorganic-chemistry.org The acid activates the NBS, facilitating the formation of a powerful bromine cation electrophile. researchgate.net This method offers mild reaction conditions and a simple workup. organic-chemistry.org

Other Brominating Agents : Reagents like tribromoisocyanuric acid (TBCA) have been shown to be powerful brominating agents for deactivated arenes, often used in conjunction with trifluoroacetic acid. organic-chemistry.org

Catalytic Systems : A variety of catalytic systems have been developed for aromatic bromination. These include the use of ammonium (B1175870) bromide with an oxidant like Oxone, or transition metal catalysts that can direct halogenation through C-H bond activation. organic-chemistry.org These methods can offer greater selectivity and avoid the use of stoichiometric Lewis acids. organic-chemistry.org

| Reagent/System | Solvent/Conditions | Substrate Applicability |

|---|---|---|

| N-Bromosuccinimide (NBS) / H₂SO₄ | Concentrated H₂SO₄ | Highly deactivated aromatics researchgate.netorganic-chemistry.org |

| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid | Moderately deactivated arenes organic-chemistry.org |

| Ammonium Bromide / Oxone | Methanol (B129727) or Water | Various aromatic compounds organic-chemistry.org |

Directed Nitration Strategies

The synthesis of this compound fundamentally relies on the electrophilic aromatic substitution reaction, specifically nitration. The key precursor for this step is Ethyl 5-bromo-2-methylbenzoate. The success of the synthesis hinges on controlling the regioselectivity of the nitration reaction, which is dictated by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃), the bromo group (-Br), and the ethyl ester group (-COOCH₂CH₃).

The standard and most effective method for this transformation involves the use of a mixed acid nitrating agent, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.govorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. nih.govquora.com

The placement of the incoming nitro group at the C-3 position is a result of the cumulative directing influence of the existing groups.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director. It increases the electron density at the positions ortho (C-3 and C-6) and para (C-5) to itself, making these sites more susceptible to electrophilic attack.

Bromo Group (-Br): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of resonance effects involving its lone pairs of electrons.

Ethyl Ester Group (-COOCH₂CH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta positions (C-3 and C-5) relatively more reactive toward electrophiles.

The final regiochemical outcome is determined by the interplay of these effects. The powerful activating and directing effect of the methyl group at C-2 strongly favors substitution at its ortho position, C-3. The ester group at C-1 also directs meta to this same C-3 position. While the bromo group at C-5 directs to its ortho positions (C-4 and C-6), the C-3 position benefits from the strong, synergistic directing effects of the methyl and ester groups, making it the primary site of nitration. Reaction temperature is a critical parameter; these reactions are typically conducted at low temperatures (e.g., 0-15°C) to prevent over-nitration and the formation of unwanted side products. orgsyn.orgsavemyexams.com

| Substituent (Position) | Electronic Effect | Directing Influence | Favored Positions for Nitration |

|---|---|---|---|

| -CH₃ (C-2) | Activating | Ortho, Para | C-3, C-6, C-5 |

| -Br (C-5) | Deactivating | Ortho, Para | C-4, C-6 |

| -COOCH₂CH₃ (C-1) | Deactivating | Meta | C-3, C-5 |

Green Chemistry Considerations in Synthesis

Traditional nitration methods, while effective, pose significant environmental and safety challenges due to the use of large quantities of corrosive and hazardous concentrated acids. Green chemistry principles aim to mitigate these issues by developing more benign and sustainable synthetic routes. researchgate.net

Key drawbacks of conventional nitration include:

Acid Waste: The process generates a large volume of acidic waste, which requires neutralization and disposal, adding to the cost and environmental burden. researchgate.net

Harsh Conditions: The highly corrosive nature of the mixed acids necessitates specialized equipment and handling procedures.

Safety Risks: The reactions can be highly exothermic, posing a risk of thermal runaway if not carefully controlled.

In response, several greener alternatives for the nitration of aromatic compounds have been explored. While specific studies on this compound are not prevalent, the principles are broadly applicable.

Solid Acid Catalysts: Zeolites and metal-modified montmorillonite (B579905) clays (B1170129) can replace sulfuric acid. researchgate.netorganic-chemistry.org These solid catalysts are reusable, non-corrosive, and can enhance regioselectivity due to their defined pore structures, potentially leading to cleaner reactions and simpler workups. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net Microwaves couple directly with the molecules in the reaction mixture, leading to rapid and uniform heating that can improve product yields and minimize side reactions. researchgate.net

Alternative Nitrating Agents: Researchers have investigated cleaner nitrating agents to avoid the mixed-acid system. Dinitrogen pentoxide (N₂O₅) is a potent agent that can be used in organic solvents, and ionic liquids like 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036) have been shown to act as both solvent and catalyst for nitration reactions under mild conditions. organic-chemistry.orgnumberanalytics.com

| Parameter | Traditional Method (H₂SO₄/HNO₃) | Green Chemistry Approaches |

|---|---|---|

| Catalyst/Reagent | Concentrated sulfuric and nitric acids | Solid acids (zeolites), ionic liquids, N₂O₅ |

| Byproducts | Large volumes of acidic wastewater | Reduced waste; reusable catalysts |

| Energy Consumption | Conventional heating, often for longer periods | Microwave-assisted heating reduces time and energy |

| Safety | High exothermicity, corrosive reagents | Milder conditions, less corrosive materials |

Purification and Isolation Techniques for Synthetic Intermediates

The successful synthesis of this compound requires effective purification and isolation of the product from the reaction mixture, as well as the purification of its precursor, Ethyl 5-bromo-2-methylbenzoate. The techniques employed are standard in organic synthesis and are chosen based on the physical properties of the compounds involved.

Reaction Quenching and Initial Isolation: Upon completion of the nitration reaction, the mixture is typically poured carefully onto crushed ice or into ice-cold water. orgsyn.orgsavemyexams.com This step serves two purposes: it stops the reaction immediately, and it causes the water-insoluble organic product to precipitate out of the acidic aqueous solution as a solid. This crude solid is then collected by vacuum filtration. savemyexams.comscribd.com

Washing: The filtered solid, or "filter cake," is washed with cold water to remove residual acids and water-soluble impurities. orgsyn.org A subsequent wash with a cold, non-polar solvent like cold ethanol or methanol can be used to remove certain organic impurities, such as any ortho-nitro isomers that may have formed in small amounts. orgsyn.org

Recrystallization: For achieving higher purity, recrystallization is a common and effective technique. The crude product is dissolved in a minimum amount of a hot solvent or a solvent mixture (e.g., an ethanol/water mixture) in which the compound is highly soluble when hot but poorly soluble when cold. rsc.org As the solution cools slowly, the desired compound forms crystals, leaving impurities behind in the solution. The purified crystals are then collected by filtration.

Column Chromatography: If recrystallization does not provide a product of sufficient purity, or for the purification of liquid precursors, column chromatography is the method of choice. chemicalbook.comsn-tin.com The crude material is loaded onto a column of a stationary phase (typically silica (B1680970) gel), and a solvent or mixture of solvents (the mobile phase, e.g., ethyl acetate/petroleum ether) is passed through the column. chemicalbook.comrsc.org Separation occurs as different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Fractions are collected and analyzed to isolate the pure compound.

| Technique | Purpose | Typical Application in Synthesis |

|---|---|---|

| Quenching on Ice | Stop reaction and precipitate the crude product. | Initial isolation of the nitrated product from the acid mixture. orgsyn.org |

| Vacuum Filtration | Rapidly separate a solid from a liquid. | Collecting the precipitated crude and recrystallized products. savemyexams.com |

| Recrystallization | High-purity isolation of solid compounds. | Final purification of solid this compound. rsc.org |

| Column Chromatography | Separation of complex mixtures; purification of oils or solids. | Purification of the precursor or final product when high purity is essential. sn-tin.com |

Reaction Mechanisms and Chemical Transformations

Reactivity of the Bromo-Substituent

The bromine atom attached to the aromatic ring serves as a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is modulated by the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of a strongly electron-withdrawing nitro group positioned para to the bromine atom makes the carbon atom bearing the bromine susceptible to nucleophilic attack. This arrangement facilitates the Nucleophilic Aromatic Substitution (SNAr) mechanism. For an SNAr reaction to occur, a potent nucleophile attacks the electrophilic carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. The subsequent departure of the bromide ion, a good leaving group, results in the substituted product.

Common nucleophiles used in SNAr reactions with substrates of this type include alkoxides, phenoxides, amines, and thiolates. The reaction is typically conducted in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in Ethyl 5-bromo-2-methyl-3-nitrobenzoate is an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures. nih.govrsc.orgelsevierpure.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds. A new quinoline-based Pd(II)-complex has been shown to be an effective precatalyst in Suzuki-Miyaura reactions of various bromo-substituted aromatic compounds. researchgate.net

Table 1: Representative Suzuki-Miyaura Reaction

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Coupling Partner | Arylboronic acid (Ar-B(OH)₂) | Nucleophile source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Dioxane/Water | Reaction Medium |

| Product | Ethyl 5-aryl-2-methyl-3-nitrobenzoate | C-C coupled product |

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a substituted alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This method is highly efficient for creating sp²-sp carbon-carbon bonds. researchgate.net

Table 2: Representative Sonogashira Coupling Reaction

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Coupling Partner | Terminal Alkyne (R-C≡CH) | Nucleophile source |

| Catalyst | Pd(PPh₃)₂Cl₂ | Main catalyst |

| Co-catalyst | CuI | Activates alkyne |

| Base | Et₃N, Diisopropylamine | Solvent and base |

| Product | Ethyl 5-(alkynyl)-2-methyl-3-nitrobenzoate | C-C coupled product |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the vinylation of aryl halides, proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgnih.gov

Table 3: Representative Heck Reaction

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Coupling Partner | Alkene (e.g., Styrene, Acrylate) | Unsaturated substrate |

| Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst precursor |

| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes Pd center |

| Base | Et₃N, K₂CO₃ | Neutralizes HBr byproduct |

| Product | Ethyl 5-(alkenyl)-2-methyl-3-nitrobenzoate | Vinylated product |

Reductive Debromination and Hydrogenation

The bromo substituent can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is often achieved via catalytic hydrogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂), the C-Br bond can be cleaved. This process can sometimes occur concurrently with the reduction of the nitro group, and reaction conditions must be carefully controlled to achieve selectivity if desired.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.

Chemoselective Reduction to Amino Group

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in the synthesis of aromatic compounds. This transformation provides a gateway to a vast array of further chemical modifications, including diazotization and amide formation. Several methods are available for this reduction, allowing for chemoselectivity.

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. The reaction is typically carried out using a catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a solid support (e.g., carbon) under an atmosphere of hydrogen gas. The process is generally high-yielding and produces water as the only byproduct. It can be performed under mild conditions, which helps in preserving other functional groups. Studies on similar molecules like ethyl p-nitrobenzoate have explored the effectiveness of Pd/Sibunit catalysts for this transformation. researchgate.net

Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): The use of a metal in acidic media is a classic and robust method for nitro group reduction. Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used. Iron is often preferred due to its lower cost and reduced environmental impact. These methods are highly effective but may require a basic workup to neutralize the acid and liberate the free amine.

Table 4: Comparison of Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Methanol (B129727)/Ethanol (B145695) solvent, RT, 1-4 atm H₂ | Clean, high yield, mild conditions | Catalyst can be expensive; potential for debromination |

| Tin/Acid Reduction | Sn, conc. HCl | Ethanol solvent, reflux | Effective and reliable | Requires stoichiometric metal, acidic waste, potential for chlorination |

| Iron/Acid Reduction | Fe, HCl or CH₃COOH | Water/Ethanol solvent, reflux | Inexpensive, environmentally safer than Sn | Requires large excess of iron, vigorous reaction |

Advanced Nitro Group Derivatizations

While reduction to an amine is the most common fate of the aromatic nitro group, other transformations are known in organic chemistry, though their applicability to this specific substrate may be limited.

Nef Reaction: The Nef reaction is a process that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone upon treatment with acid after forming the nitronate salt with a base. wikipedia.orgorganic-chemistry.org This reaction is fundamentally restricted to aliphatic nitro compounds that possess at least one α-hydrogen atom. Since the nitro group in this compound is attached directly to the aromatic ring, there is no α-hydrogen on the nitro-bearing carbon. Therefore, the Nef reaction is not a viable transformation for this compound. wikipedia.org

Oxidation: The direct oxidation of an aromatic nitro group is not a common or synthetically useful transformation. The nitro group is already in a high oxidation state and is generally stable to oxidizing conditions. While oxidative variants of the Nef reaction exist for nitronate salts, they are not applicable to aromatic nitro compounds. wikipedia.orgorganic-chemistry.org

Reactions of the Carboxyl Ester Moiety

The ethyl ester group in this compound is a key functional group that can undergo several important chemical transformations, providing pathways to other valuable compounds such as carboxylic acids, different esters, and amides.

Hydrolysis to Carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-bromo-2-methyl-3-nitrobenzoic acid, is a fundamental transformation. This reaction can be effectively achieved under both acidic and basic conditions.

Under acidic conditions , the reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis , often referred to as saponification, is generally faster and proceeds under milder conditions. This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring enhances the rate of hydrolysis by making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles. oieau.fr The reaction is typically performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent such as ethanol to increase the solubility of the ester. The reaction proceeds to completion due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.

| Condition | Reagents | Product |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | 5-bromo-2-methyl-3-nitrobenzoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq.), Heat 2. H₃O⁺ | 5-bromo-2-methyl-3-nitrobenzoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification , a protic acid protonates the carbonyl oxygen, activating the ester for nucleophilic attack by an alcohol. To drive the equilibrium towards the desired product, the alcohol is often used in large excess, frequently serving as the solvent. masterorganicchemistry.com For instance, reacting this compound with methanol in the presence of a catalytic amount of sulfuric acid will yield Mthis compound.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The equilibrium is shifted towards the products by using a large excess of the desired alcohol or by removing the displaced alcohol (ethanol in this case). masterorganicchemistry.com For example, treatment with sodium methoxide (B1231860) in methanol would also produce the corresponding methyl ester. A study on the transesterification of various ethyl esters with methanol has been successfully carried out using a porous phenolsulphonic acid–formaldehyde resin as a heterogeneous catalyst, achieving high yields. researchgate.net

| Catalyst | Reagents | Product Example |

| Acid (e.g., H₂SO₄) | Methanol (excess) | Mthis compound |

| Base (e.g., NaOCH₃) | Methanol | Mthis compound |

Amidation Reactions

The conversion of this compound to the corresponding amide, 5-bromo-2-methyl-3-nitrobenzamide, or its N-substituted derivatives, can be achieved through reaction with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, is generally slower than hydrolysis and often requires heating.

The direct reaction of the ester with ammonia or an amine can be challenging and may require elevated temperatures and pressures, especially when using aqueous ammonia in a continuous flow process. nih.gov The use of catalysts can facilitate this transformation under milder conditions. For instance, niobium(V) oxide has been reported as an effective heterogeneous catalyst for the direct amidation of various esters, including methyl benzoate (B1203000), with a range of amines. researchgate.net More recent methods have employed sodium amidoboranes for the rapid and high-yield synthesis of primary and secondary amides from esters at room temperature without the need for a catalyst. nih.gov

A study on the synthesis of N-substituted benzamide (B126) derivatives describes a general procedure where methyl 2-nitrobenzoate (B253500) is reacted with ammonia in methanol at 50°C to produce 2-nitrobenzamide (B184338) in good yield. researchgate.net This suggests that a similar approach could be applicable to this compound.

| Amine | Product |

| Ammonia (NH₃) | 5-bromo-2-methyl-3-nitrobenzamide |

| Primary Amine (R-NH₂) | N-alkyl-5-bromo-2-methyl-3-nitrobenzamide |

| Secondary Amine (R₂NH) | N,N-dialkyl-5-bromo-2-methyl-3-nitrobenzamide |

Regioselective and Stereoselective Aspects of Further Reactions

The substituents on the aromatic ring of this compound play a crucial role in directing the regioselectivity of further chemical transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, positioned ortho and para to the bromine atom, significantly activates the ring towards nucleophilic attack. numberanalytics.com

In principle, a nucleophile could displace the bromo substituent. The regioselectivity of such a substitution would be dictated by the electronic effects of the other ring substituents. Computational studies on related systems, such as 5,7-dinitroquinazoline-4-one, have shown that the position of nucleophilic attack can be selectively controlled. rsc.org While specific studies on the regioselective reactions of this compound are not extensively reported, the principles of SNAr suggest that the bromine atom is activated for displacement by the ortho and para nitro group.

There is currently a lack of specific research in the public domain detailing the stereoselective reactions involving this compound or its immediate derivatives where a new chiral center is introduced in a stereocontrolled manner. Such transformations would typically involve the use of chiral reagents or catalysts to influence the stereochemical outcome of a reaction at a prochiral center within the molecule or in a reaction involving one of the functional groups.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules like Ethyl 5-bromo-2-methyl-3-nitrobenzoate.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific experimental data for this compound is not available, a standard analysis would involve a suite of multi-dimensional NMR experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For the ethyl group, a clear correlation between the methylene (B1212753) quartet and the methyl triplet would be expected. On the aromatic ring, correlations between the two aromatic protons would confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals, the methyl protons to the methyl carbon, and the ethyl group's methylene and methyl protons to their respective carbons.

The aromatic protons to the carbonyl carbon of the ester.

The methyl group protons on the ring to the adjacent aromatic carbons.

The methylene protons of the ethyl ester to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of nuclei, which is essential for conformational analysis. NOESY would show correlations between protons that are close in space, even if they are not directly coupled.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar substituted nitrobenzoates.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 8.0 - 8.5 (doublet) | 120 - 140 |

| Aromatic-H | 8.0 - 8.5 (doublet) | 120 - 140 |

| Ester -CH₂- | ~4.4 (quartet) | ~62 |

| Ring -CH₃ | ~2.6 (singlet) | ~18 |

| Ester -CH₃ | ~1.4 (triplet) | ~14 |

| Carbonyl C=O | - | ~164 |

| Aromatic C-Br | - | ~118 |

| Aromatic C-NO₂ | - | ~148 |

| Aromatic C-CH₃ | - | ~135 |

| Aromatic C-COOEt | - | ~132 |

Conformational Analysis via NMR

Conformational analysis would focus on the orientation of the ester and nitro groups relative to the benzene (B151609) ring. The planarity of these groups is influenced by the steric hindrance from the adjacent methyl group. NOESY data would be critical in determining the preferred rotational conformation by identifying spatial proximities between the ethyl group protons and the aromatic ring protons or the ring's methyl group protons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides insight into the functional groups present in the molecule and their chemical environment.

Characteristic Group Vibrations and Environmental Effects

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. For this compound, key characteristic vibrations would be expected. The positions of these bands can be influenced by the electronic effects of the various substituents on the aromatic ring. For example, the strong electron-withdrawing nature of the nitro and bromo groups would affect the carbonyl stretching frequency.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Carbonyl (C=O) of Ester | Stretch | 1715 - 1730 |

| C-O of Ester | Stretch | 1250 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl, methyl) | Stretch | 2850 - 3000 |

| C-Br | Stretch | 500 - 650 |

Intermolecular Hydrogen Bonding and Other Interactions

As this compound does not possess strong hydrogen bond donors (like -OH or -NH groups), significant intermolecular hydrogen bonding is not expected in the pure substance. However, in the solid state, crystal packing forces and dipole-dipole interactions involving the polar nitro and ester groups would be the dominant intermolecular forces. These interactions could lead to subtle shifts in the vibrational frequencies of the involved functional groups when comparing gas-phase, solution, and solid-state spectra.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. nih.gov An HRMS analysis of this compound would provide its exact mass, confirming the molecular formula C10H10BrNO4. The presence of bromine would be readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The fragmentation pathway analysis would involve breaking the molecule apart in the mass spectrometer and analyzing the masses of the resulting fragments. This helps to piece together the molecular structure. Expected key fragmentation steps for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement.

Loss of the nitro group (-NO₂).

Cleavage of the entire ethyl ester group.

X-ray Crystallography and Solid-State Structure Analysis

Despite a comprehensive search of academic journals and structural databases, no published studies containing the single-crystal X-ray structure of this compound were identified. Consequently, detailed experimental data on its solid-state structure is not available in the public domain.

Without experimental crystallographic data, a definitive description of the molecular conformation and crystal packing of this compound cannot be provided. Such an analysis would require the successful growth of a single crystal of the compound and subsequent analysis by an X-ray diffractometer. The resulting data would elucidate the dihedral angles between the benzene ring and its substituents (the ethyl ester, nitro, and methyl groups), defining the molecule's preferred shape in the solid state. It would also describe the arrangement of molecules relative to one another within the crystal lattice, such as through stacking or herringbone patterns.

The study of intermolecular interactions is crucial for understanding the physical properties of a crystalline material and for the rational design of new materials (crystal engineering). For a molecule like this compound, one could anticipate the presence of several types of non-covalent interactions, including C–H···O hydrogen bonds, halogen bonds involving the bromine atom, and π–π stacking interactions between aromatic rings. However, in the absence of a determined crystal structure, the existence, geometry, and relative importance of these interactions remain hypothetical. An experimental study would be necessary to confirm and characterize the specific intermolecular contacts that dictate the crystal's supramolecular architecture.

Chiroptical Properties

Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules, which are non-superimposable on their mirror images. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral environment, it does not exhibit inherent chiroptical activity.

A search was also conducted for studies involving this compound in chiral environments or as a component of a chiral derivative, which could induce chiroptical properties. The literature search did not yield any studies on the synthesis of chiral derivatives of this compound or on its interactions with chiral selectors, chiral solvents, or other chiral environments. Therefore, no information is available regarding its chiroptical properties under such conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. DFT calculations can predict a wide range of molecular properties by approximating the electron density of the system. For Ethyl 5-bromo-2-methyl-3-nitrobenzoate, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are typically employed to model its characteristics.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic properties. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is rich in π-electrons. The LUMO, conversely, is anticipated to be centered on the electron-deficient nitro group (-NO₂) and the carbonyl group of the ester. The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. wuxiapptec.com Computational studies on similar nitroaromatic compounds suggest that the presence of multiple functional groups with varying electronic effects (electron-donating methyl vs. electron-withdrawing bromo and nitro groups) finely tunes these energy levels. researchgate.netmdpi.com

Table 1: Predicted Frontier Orbital Energies and Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates electron-donating ability; region of electrophilic attack. |

| LUMO Energy | ~ -3.0 to -2.5 eV | Indicates electron-accepting ability; region of nucleophilic attack. wuxibiology.com |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV | Correlates with chemical reactivity and stability. wuxiapptec.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), while blue signifies regions of electron deficiency (positive potential).

For this compound, the MEP surface is expected to show:

Intense Negative Potential (Red): Localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Distributed around the hydrogen atoms of the benzene ring and the ethyl group. More significantly, the aromatic ring itself, being electron-deficient due to the powerful nitro substituent, will exhibit a less negative or even slightly positive potential, making it susceptible to nucleophilic aromatic substitution. dtic.mil

Halogen Bonding Site: The bromine atom is expected to have a region of positive potential on its outermost surface (a "sigma-hole"), which can engage in halogen bonding with nucleophiles. researchgate.net

This charge distribution is a direct consequence of the interplay between the electron-withdrawing nitro and bromo groups and the electron-donating methyl group. acs.org

Theoretical calculations are highly effective in predicting vibrational spectra (Infrared and Raman), which arise from the various vibrational modes of a molecule. By calculating the harmonic frequencies using DFT, one can assign the experimentally observed spectral bands to specific molecular motions. researchgate.net Although computed frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity, they can be corrected using empirical scaling factors to achieve good agreement. nih.gov

For this compound, key predicted vibrational frequencies would include those characteristic of its functional groups. Studies on similar molecules like methyl benzoate (B1203000) and other nitrobenzoic acids provide a basis for these predictions. researchgate.netmdpi.comnih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description of Motion |

|---|---|---|

| C=O Stretch (Ester) | 1720 - 1740 | Stretching of the carbonyl double bond. |

| NO2 Asymmetric Stretch | 1520 - 1550 | Asymmetric stretching of the N-O bonds. |

| NO2 Symmetric Stretch | 1340 - 1360 | Symmetric stretching of the N-O bonds. |

| C-O Stretch (Ester) | 1250 - 1300 | Stretching of the ester C-O single bond. |

| Aromatic C=C Stretch | 1450 - 1600 | Stretching vibrations within the benzene ring. |

| C-Br Stretch | 550 - 650 | Stretching of the carbon-bromine bond. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a chemical reaction.

A key potential reaction for this compound is Nucleophilic Aromatic Substitution (SNAr), where the bromine atom is replaced by a nucleophile. libretexts.org The strong electron-withdrawing nitro group in the meta position relative to the bromine leaving group activates the ring for such an attack. youtube.com

Reaction pathway modeling for an SNAr reaction would involve:

Locating the Reactants: The optimized geometries of this compound and the chosen nucleophile (e.g., methoxide (B1231860), NH₃).

Identifying the Intermediate: Calculation of the structure and stability of the Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the carbon bearing the bromine. youtube.com

Finding the Transition State: Locating the transition state structure connecting the reactants to the Meisenheimer complex. This is the highest energy point along the reaction coordinate.

Calculating Activation Energy: Determining the energy barrier for the reaction, which governs its rate.

Such studies can clarify whether the reaction proceeds via a classical two-step SNAr mechanism or a concerted pathway. nih.govresearchgate.netnih.gov

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

The key sources of conformational flexibility in this molecule are the rotations around the C(ring)–C(carbonyl) bond and the C(carbonyl)–O(ester) bond. The presence of the methyl group at the ortho position (C2) introduces significant steric hindrance, which will likely force the plane of the ester group to be twisted out of the plane of the benzene ring to minimize steric repulsion. researchgate.netnih.govnih.gov

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the energies of different conformations, making them suitable for scanning the potential energy surface to find low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time at a given temperature, providing insights into the dynamic behavior of the molecule and the accessibility of different conformational states. researchgate.nettandfonline.com

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship studies aim to correlate a molecule's structural or computed properties with its biological activity or chemical reactivity. nih.govresearchgate.netnih.gov For substituted aromatic compounds, the Hammett equation is a classic tool used to quantify the electronic effect of substituents on reaction rates and equilibria. libretexts.orgslideshare.net

The equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction (with hydrogen).

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Table 3: Hammett Substituent Constants (σ) for Substituents

| Substituent | Position | Hammett Constant (σp) | Electronic Effect |

|---|---|---|---|

| -Br | para (relative to ester) | +0.23 | Moderately electron-withdrawing (inductive) |

| -NO2 | meta (relative to ester) | +0.71 | Strongly electron-withdrawing (inductive & resonance) |

| -CH3 | ortho (relative to ester) | -0.17 | Weakly electron-donating (inductive & hyperconjugation) |

Note: σp values are shown for general comparison of electronic effects. The net effect on reactivity depends on the specific reaction and the positions of substituents relative to the reaction center.

The large positive σ value for the nitro group indicates its powerful electron-withdrawing capability, which would dominate the molecule's reactivity. researchgate.net For a reaction like the hydrolysis of the ethyl ester, this strong electron withdrawal would increase the electrophilicity of the carbonyl carbon, leading to an accelerated reaction rate compared to unsubstituted ethyl benzoate. libretexts.org Computational QSAR models often use a variety of calculated descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment) to build more sophisticated predictive models for reactivity and toxicity of nitroaromatic compounds. lew.roosti.gov

Solvent Effects and Solvation Models in Reaction Processes

A comprehensive review of available scientific literature reveals a notable absence of specific computational and theoretical investigations into the solvent effects and solvation models in reaction processes involving this compound. While computational studies are a cornerstone of modern chemical research for understanding reaction mechanisms, kinetics, and the influence of the surrounding medium, dedicated studies on this particular compound are not presently available in published research.

In typical computational studies, understanding solvent effects is crucial as the solvent can significantly influence reaction pathways and rates. Researchers employ various solvation models to approximate the behavior of solvent molecules and their interaction with the solute. These models range from explicit models, where individual solvent molecules are considered, to implicit models, where the solvent is treated as a continuous medium with specific dielectric properties. The choice of model depends on the desired accuracy and computational cost.

For a molecule like this compound, factors such as its polarity, the presence of hydrogen bond acceptors (the nitro and ester groups), and the polarizability of the bromine atom would be expected to lead to significant interactions with different solvents. Theoretical investigations would typically explore:

Reaction Kinetics: How the rate of a reaction involving this compound changes in solvents of varying polarity and proticity.

Thermodynamics: The relative stability of reactants, transition states, and products in different solvent environments.

Reaction Mechanisms: Whether the solvent can alter the fundamental steps of a reaction, for example, by stabilizing charged intermediates in an ionic mechanism or by participating directly in the reaction.

Detailed research findings, including data on reaction energy barriers, equilibrium constants in various solvents, and preferred solvation shell structures, would be the expected outcomes of such computational studies. However, for this compound, this specific area of research remains to be explored. The scientific community has not yet published theoretical data or developed specific solvation models tailored to its reactive processes.

Consequently, no data tables detailing these effects can be presented at this time. The exploration of solvent effects on the reactivity and properties of this compound through computational and theoretical chemistry presents a clear opportunity for future research.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The distinct functional groups on the Ethyl 5-bromo-2-methyl-3-nitrobenzoate ring serve as handles for a variety of chemical modifications. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine, and the ethyl ester can be hydrolyzed or otherwise modified. This multi-functionality allows for a stepwise and controlled construction of complex organic structures.

Precursor for Functionalized Heterocyclic Compounds

One of the most significant applications of this scaffold is in the synthesis of heterocyclic compounds. The transformation typically begins with the reduction of the nitro group to an amine. This is commonly achieved using reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting compound, ethyl 3-amino-5-bromo-2-methylbenzoate, is a key precursor for building fused heterocyclic systems.

For example, this amino benzoate (B1203000) can undergo condensation and cyclization reactions with various reagents to form quinazolines and other related heterocycles. organic-chemistry.orgresearchgate.net These ring systems are core structures in many pharmaceutically active compounds. The general synthetic pathway involves the reaction of the amino group with a one-carbon or multi-carbon unit to construct the new ring.

| Starting Material | Key Transformation | Intermediate | Product Class |

| This compound | Nitro group reduction | Ethyl 3-amino-5-bromo-2-methylbenzoate | - |

| Ethyl 3-amino-5-bromo-2-methylbenzoate | Condensation/Cyclization | - | Fused Heterocycles (e.g., Quinazolines) |

This interactive table outlines the synthetic pathway from the title compound to heterocyclic systems.

The presence of the bromine atom and the methyl group on the resulting heterocycle offers further points for diversification, allowing for the synthesis of a library of compounds for biological screening.

Building Block for Advanced Aromatic Systems and Biaryls

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnumberanalytics.com This reaction allows for the formation of a carbon-carbon bond between the brominated ring and an organoboron compound, leading to the synthesis of biaryl structures. numberanalytics.comfiveable.me

Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The Suzuki-Miyaura reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the nitro and ester moieties present in the title compound.

A typical Suzuki-Miyaura coupling reaction involving this compound would proceed as follows:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Substituted Biaryl |

| This compound | Vinylboronic ester | Pd catalyst + Base | Aryl-alkene conjugate |

This interactive table illustrates the components of a typical Suzuki-Miyaura cross-coupling reaction.

The resulting biaryl compounds can be further elaborated by transforming the nitro and ester groups, providing access to complex, three-dimensional molecules with tailored electronic and steric properties.

Potential in Polymer and Material Science

While specific research on the use of this compound in polymer science is limited, its structure suggests potential applications as a functional monomer or a specialized additive.

The development of functional polymers often relies on monomers that carry specific chemical handles. By modifying one of the existing groups on the benzoate ring into a polymerizable moiety (such as a vinyl or acryloyl group), the compound could be incorporated into polymer chains. For instance, the bromine atom could be replaced via a coupling reaction with a vinyl-containing reagent. The resulting monomer could then be polymerized to create a polymer with pendant nitrobenzoate units, which could be further modified to tune the material's properties, such as its refractive index or thermal stability. nih.gov

As an additive, nitroaromatic compounds are known for their electron-accepting properties. researchgate.net This characteristic could be exploited in the formulation of polymer composites for electronic applications or as stabilizers in certain polymer matrices.

Applications in Agrochemical Synthesis as an Intermediate

Halogenated and nitrated aromatic compounds are common building blocks in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides. mdpi.com The specific substitution pattern of this compound makes it a potential intermediate for the synthesis of more complex active ingredients. The various functional groups allow for the attachment of different pharmacophores required for biological activity. Although direct examples are not prevalent in the literature, related structures such as brominated benzoic acid derivatives are utilized as precursors in this industry.

Development of Novel Reagents or Ligands utilizing the Benzoate Scaffold

The rigid and well-defined structure of the this compound scaffold makes it an attractive starting point for the design of novel reagents and ligands for catalysis. For example, the bromine atom can be replaced by a diphenylphosphine (B32561) group via a metal-catalyzed phosphination reaction. researchgate.net Subsequent modification of the ester and nitro groups could lead to multidentate phosphine (B1218219) ligands. Such ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts. mdpi.comcardiff.ac.uk

The synthesis of such a ligand might involve the following conceptual steps:

Phosphination: Replacement of the bromine atom with a PPh₂ group.

Reduction: Conversion of the nitro group to an amine.

Functionalization: Reaction of the amine or ester group to introduce additional coordinating sites.

This approach allows for the creation of a modular family of ligands where the steric and electronic properties can be fine-tuned by varying the substituents on the benzoate core.

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis Utilizing the Compound

The stereoselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Ethyl 5-bromo-2-methyl-3-nitrobenzoate can serve as a valuable prochiral substrate or a precursor to chiral catalysts and building blocks.

Future research could focus on the enantioselective reduction of the nitro group to an amino group, which, in conjunction with the adjacent methyl group, would create a chiral center. Catalytic asymmetric hydrogenation using chiral transition metal complexes, such as those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, is a well-established method for achieving high enantioselectivity in the reduction of various functional groups. frontiersin.org The development of a protocol specifically tailored for this compound would open pathways to a variety of chiral amines, which are themselves valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Another avenue for asymmetric synthesis involves the use of the bromine atom for stereoselective cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, or Sonogashira couplings, could be rendered asymmetric through the use of chiral ligands. nih.gov By carefully selecting the reaction conditions and the chiral ligand, it may be possible to control the stereochemistry of the newly formed carbon-carbon bonds, leading to the synthesis of atropisomeric compounds or molecules with chiral axes.

Furthermore, the ester group could be a handle for asymmetric transformations. For instance, asymmetric alpha-functionalization of the corresponding carboxylic acid (obtained by hydrolysis of the ester) could be explored using chiral auxiliaries or organocatalysis. rsc.org This would allow for the introduction of a new stereocenter adjacent to the aromatic ring, further expanding the library of chiral derivatives accessible from this starting material.

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wikipedia.orgchemijournal.com Future research on this compound should prioritize the development of more sustainable synthetic routes for its preparation and subsequent transformations.

Traditional nitration reactions, a key step in the synthesis of this compound, often rely on the use of strong acids like sulfuric and nitric acid, which generate significant amounts of acidic waste. nih.gov Research into alternative nitration methods, such as those using solid acid catalysts or milder nitrating agents, could lead to a more environmentally friendly synthesis. ucl.ac.uk Additionally, exploring enzymatic synthesis routes, for example using lipases for the esterification step, could offer a greener alternative to traditional chemical methods. york.ac.uk

The choice of solvents is another critical aspect of green chemistry. Future synthetic protocols should aim to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. ucl.ac.uk The development of solvent-free reaction conditions would be an even more significant advancement.

Moreover, the catalytic reduction of the nitro group is a common transformation for this class of compounds. rsc.org Developing catalytic systems that utilize earth-abundant and non-toxic metals, or even metal-free catalytic systems, would be a significant step towards sustainability. The use of catalytic transfer hydrogenation with recyclable hydrogen donors is another promising green approach.

| Green Chemistry Principle | Potential Application in the Synthesis and Transformation of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and avoiding the formation of hazardous byproducts. |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and improved environmental biodegradability. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with greener alternatives. |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring the synthesis of the aromatic core from bio-based sources. kit.edu |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric ones. |

| Design for Degradation | Designing derivatives that can biodegrade into harmless products after their intended use. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. wikipedia.org |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. wikipedia.org |

Integration into Flow Chemistry Methodologies for Efficient Production

Flow chemistry, utilizing microreactors and continuous flow systems, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated and scalable production. numberanalytics.comnih.govmdpi.com The integration of the synthesis and functionalization of this compound into flow chemistry methodologies represents a significant area for future research.

Nitration reactions are often highly exothermic and can be hazardous on a large scale in batch reactors. acs.org Performing the nitration step in a microreactor would allow for superior temperature control, minimizing the risk of runaway reactions and improving the regioselectivity of the nitration. numberanalytics.comacs.org The reaction of p-nitrobenzoic acid has been successfully demonstrated in a flow reactor, highlighting the feasibility of this approach for related compounds. nih.govnih.govyoutube.com

The precise control over residence time and temperature in a flow reactor can also be beneficial for optimizing reaction conditions and maximizing yields. This is particularly relevant for reactions that are sensitive to these parameters, such as certain cross-coupling reactions or selective functionalizations.

| Parameter | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. numberanalytics.com | Safe execution of exothermic nitration and other reactions. |

| Mass Transfer | Enhanced mixing and diffusion. | Improved reaction rates and yields, especially in multiphasic systems. |

| Safety | Small reaction volumes minimize the impact of potential hazards. nih.gov | Safer handling of energetic materials and hazardous reagents. |

| Control | Precise control over temperature, pressure, and residence time. numberanalytics.com | Fine-tuning of reaction selectivity and minimization of byproducts. |

| Scalability | Scaling up by running the process for a longer duration or using multiple reactors in parallel ("numbering-up"). | Facile transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Potential for fully automated synthesis and in-line analysis. | High-throughput screening of reaction conditions and library synthesis of derivatives. |

Advanced Functionalization Strategies for Novel Derivatives

The three distinct functional groups on the this compound ring provide a versatile platform for the development of advanced functionalization strategies to create a diverse library of novel derivatives. mdpi.com

The bromine atom is a prime site for various cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a wide range of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups. acs.org Exploring the regioselective functionalization of the bromine atom in the presence of the other functional groups will be a key research focus.

The nitro group is a versatile functional group that can be reduced to an amine, which can then be further derivatized through acylation, alkylation, or diazotization reactions. The nitro group itself can also participate in various reactions, such as nucleophilic aromatic substitution (SNAr) under certain conditions, or it can be used to direct further electrophilic aromatic substitution. organic-chemistry.org

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters. The carboxylic acid can also be used as a directing group for ortho-lithiation, allowing for the introduction of substituents at the C4 position.

The interplay between these functional groups also offers opportunities for intramolecular reactions to construct complex heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitably modified ester group, could lead to the formation of novel benzoxazinone (B8607429) or other heterocyclic scaffolds.

Applications in Supramolecular Chemistry or Nanotechnology

The structural features of this compound and its potential derivatives make them interesting candidates for applications in supramolecular chemistry and nanotechnology.

The aromatic ring with its electron-withdrawing nitro group can participate in π-π stacking and other non-covalent interactions, which are fundamental to the self-assembly of supramolecular structures. nih.gov By modifying the substituents on the ring, it may be possible to tune these interactions to create specific supramolecular architectures, such as liquid crystals or molecular gels. Benzoate (B1203000) derivatives are known to form self-assembling structures. researchgate.net

The bromine atom can be used as a handle to attach the molecule to surfaces or nanoparticles. For example, the compound could be functionalized onto gold nanoparticles through a thiol linker introduced via the bromine atom. nih.gov The resulting functionalized nanoparticles could have interesting optical or electronic properties.

Furthermore, the nitro group can act as a recognition site for certain analytes. The fluorescence of some lanthanide-organic complexes is quenched by nitroaromatic compounds, suggesting potential applications in sensor development. nih.gov Derivatives of this compound could be incorporated into sensor arrays for the detection of specific molecules.

In the realm of nanotechnology, functionalized benzoate derivatives have been used to stabilize silver nanoparticles. researchgate.net Similarly, derivatives of the title compound could be explored as capping agents for various nanoparticles, imparting specific functionalities and stability. The development of functional coatings is another area where nanotechnology and these compounds could intersect. specialchem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.